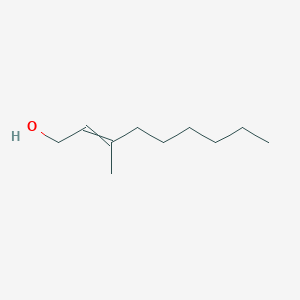

3-Methyl-2-nonen-1-ol

Cat. No. B8537034

M. Wt: 156.26 g/mol

InChI Key: OOOOKZZBWQOKFP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04168248

Procedure details

The 3-methyl-2-nonen-1-ol employed in the perfume compositions of this invention and as a reactant in the production of monocarboxylic acid esters of that alcohol is produced by employing 3-methyl-1-nonen-3-ol as the starting material. The starting alcohol is reacted in the absence of solvents with a monocarboxylic acid such as acetic acid together with sulfuric acid and maintained at a temperature of about 50° to 80° C. The progress of the reaction is followed by I.R. spectroscopy. Under these conditions there is dehydration of the tertiary alcohol, 3-methyl-1-nonen-3-ol to a hydrocarbon, allylic rearrangement of the tertiary alcohol to the primary alcohol, 3-methyl-2-nonen-1-ol and partial esterification with formation of a monocarboxylic acid ester of 3-methyl-2-nonen-1-ol. A solution of an alkali metal hydroxide, such as sodium hydroxide and a suitable solvent such as methanol is added to the reaction product and the solution refluxed for three to six hours to saponify the esters. The solvent is removed by distillation under a slight vacuum. The remaining reaction product is then washed successively with water, an alkali metal bicarbonate solution and water. Fractional distillation under vacuum is conducted to obtain a fraction containing the 3-methyl-2-nonen-1-ol. The fraction distilling at 10 mm and a temperature of 110°-111° C. is recovered and contains primarily the 3-methyl-2-nonen-1-ol. The corresponding saturated alcohol, 3-methylnonan-1-ol is produced by hydrogenation of the unsaturated alcohol 3-methyl-2-nonen-1-ol in the presence of Raney nickel or other suitable catalyst.

[Compound]

Name

hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

tertiary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

monocarboxylic acid ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkali metal hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

monocarboxylic acid esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

monocarboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

tertiary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:3][CH2:4][OH:5].CC(O)(CCCCCC)C=C.S(=O)(=O)(O)O.[OH-].[Na+]>CO.C(O)(=O)C>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:3][CH2:4][OH:5] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=C)(CCCCCC)O

|

Step Two

[Compound]

|

Name

|

hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

tertiary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCO)CCCCCC

|

Step Six

[Compound]

|

Name

|

monocarboxylic acid ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCO)CCCCCC

|

Step Eight

[Compound]

|

Name

|

alkali metal hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Nine

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCO)CCCCCC

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCO)CCCCCC

|

Step Twelve

[Compound]

|

Name

|

monocarboxylic acid esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=C)(CCCCCC)O

|

Step Fifteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

monocarboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step 16

[Compound]

|

Name

|

tertiary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is produced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at a temperature of about 50° to 80° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution refluxed for three to six hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed by distillation under a slight vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining reaction product

|

WASH

|

Type

|

WASH

|

|

Details

|

is then washed successively with water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a fraction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The fraction distilling at 10 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 110°-111° C. is recovered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCO)CCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |